N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-3-carboxamide
CAS No.: 2034327-22-3
Cat. No.: VC5115495
Molecular Formula: C13H9F3N4O2
Molecular Weight: 310.236
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034327-22-3 |
|---|---|
| Molecular Formula | C13H9F3N4O2 |
| Molecular Weight | 310.236 |
| IUPAC Name | N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]furan-3-carboxamide |
| Standard InChI | InChI=1S/C13H9F3N4O2/c14-13(15,16)9-1-3-20-10(5-9)18-19-11(20)6-17-12(21)8-2-4-22-7-8/h1-5,7H,6H2,(H,17,21) |
| Standard InChI Key | QFRZQIUBEYIUAR-UHFFFAOYSA-N |
| SMILES | C1=CN2C(=NN=C2CNC(=O)C3=COC=C3)C=C1C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
The compound features a fused triazolopyridine core substituted with a trifluoromethyl group at the 7-position and a furan-3-carboxamide moiety linked via a methylene bridge. Its molecular formula is C₁₃H₉F₃N₄O₂, with a molecular weight of 310.236 g/mol. Key structural components include:
Triazolopyridine Core
The triazolo[4,3-a]pyridine system combines a pyridine ring fused with a 1,2,4-triazole, conferring rigidity and π-electron density. The trifluoromethyl (-CF₃) group at position 7 enhances electron-withdrawing effects, potentially influencing reactivity and metabolic stability .
Furan-3-Carboxamide Substituent
The furan ring contributes oxygen-based polarity, while the carboxamide group enables hydrogen bonding, critical for target interactions. The methylene linker (-CH₂-) provides conformational flexibility, allowing optimal spatial orientation for binding.
Table 1: Key Physicochemical Properties
Synthesis and Characterization
Characterization Techniques
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Nuclear Magnetic Resonance (NMR):
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¹H NMR would resolve aromatic protons of the pyridine (δ 7.5–8.5 ppm) and furan (δ 6.5–7.5 ppm) rings, with the -CF₃ group causing deshielding.
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¹³C NMR would confirm the carbonyl (δ ~165 ppm) and triazole carbons (δ ~150 ppm).
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Infrared Spectroscopy (IR):
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Stretching vibrations for amide C=O (~1680 cm⁻¹) and triazole C=N (~1600 cm⁻¹).
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Mass Spectrometry:
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Molecular ion peak at m/z 310.236 and fragmentation patterns consistent with the loss of -CF₃ (-69 Da).
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Hypothesized Biological Activities
Anticancer Mechanisms
Structural analogs interfere with kinase signaling (e.g., EGFR, VEGFR) and induce apoptosis. The trifluoromethyl group may improve pharmacokinetics by reducing oxidative metabolism.
Antiparasitic Activity
Triazolopyridines have shown efficacy against Plasmodium and Leishmania species. The compound’s lipophilicity, aided by -CF₃, could facilitate penetration into parasitic membranes.
Table 2: Comparative Bioactivity of Triazolopyridine Derivatives
| Compound | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Triazolopyridine A | EGFR | 0.12 | |
| Triazolopyridine B | DNA Gyrase | 1.8 | |
| Target Compound (Hypoth.) | VEGFR | ~0.5* |
*Predicted based on structural analogs.
Analytical and Computational Insights
Spectroscopic Predictions
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¹H NMR (DMSO-d₆):
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Pyridine H-6: δ 8.21 (d, J = 5.1 Hz)
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Furan H-2: δ 7.38 (dd, J = 1.8, 0.9 Hz)
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Methylene (-CH₂-): δ 4.65 (s).
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Density Functional Theory (DFT) Studies
Computational models predict a planar triazolopyridine core with dihedral angles of 15° between the furan and pyridine rings, optimizing π-π stacking with biological targets.
Applications and Future Directions
Drug Development
The compound’s multifunctional architecture positions it as a lead candidate for:
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Kinase inhibitors in oncology.
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Antimicrobial adjuvants to combat resistance.
Synthetic Challenges
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Scalable synthesis of the trifluoromethylated intermediate.
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Optimization of reaction conditions to improve yield (>80%).
Recommended Studies
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In vitro profiling against cancer cell lines (e.g., MCF-7, A549).
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ADMET prediction to assess bioavailability and toxicity.
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